Welcome to the BenchChem Online Store!
molecular formula C12H16ClN3O2 B8732106 2-[(2-Chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 111790-78-4

2-[(2-Chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No. B8732106
M. Wt: 269.73 g/mol
InChI Key: VCPJDOAHIANBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04692182

Procedure details

The free hydrazine was obtained by treating of the yellow solid with aqueous sodium hydroxide. The mixture was extracted with ethyl acetate, and the extract was concentrated under reduced pressure to yield the free hydrazine.
Name
hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][NH2:10])[C:4]=1[CH2:11][N:12]1[C:16](=[O:17])[C:15]([CH3:19])([CH3:18])[CH2:14][O:13]1.[OH-].[Na+]>>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][NH2:10])[C:4]=1[CH2:11][N:12]1[C:16](=[O:17])[C:15]([CH3:19])([CH3:18])[CH2:14][O:13]1 |f:0.1,2.3|

Inputs

Step One
Name
hydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=C(C(=CC=C1)NN)CN1OCC(C1=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the extract was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)NN)CN1OCC(C1=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.